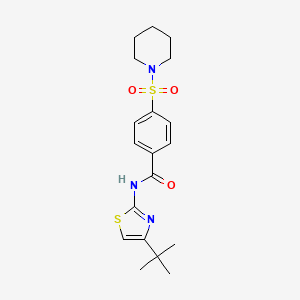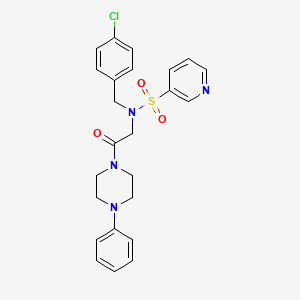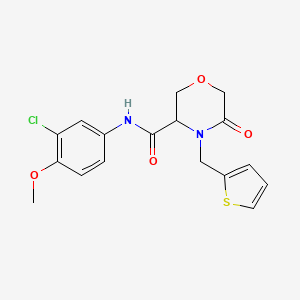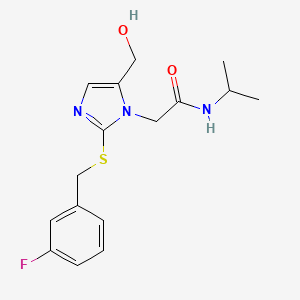
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of B cells and the production of antibodies.
Aplicaciones Científicas De Investigación
Fluorescent Protein Antibodies
Fluorescent proteins (FPs) play a crucial role in biological research due to their rich fluorescence spectra and photochemical properties. FPs can be categorized into several types, including green fluorescent protein (GFP), red fluorescent protein (RFP), and near-infrared FPs. Antibodies targeting FPs have emerged as valuable tools. Among them, nanobodies—small and stable antibodies composed of the variable domain of a heavy-chain antibody—have gained prominence. Nanobodies can be expressed and functional in living cells, easily accessing hidden antigenic epitopes on the target surface. Researchers use these nanobodies to enhance the specificity and sensitivity of FP-based assays, immunoassays, in vitro diagnostics, and drug development .
Graphene Derivatives
Graphene and its derivatives have garnered significant interest in materials science. While “GNF-Pf-4686” is not directly graphene-related, understanding its properties can shed light on potential applications. Graphene-based materials exhibit unique physicochemical properties, including excellent electrical conductivity, mechanical strength, and biocompatibility. Researchers have explored graphene derivatives for applications such as drug delivery, biosensing, and tissue engineering. Although “GNF-Pf-4686” is not a graphene derivative, its structural features may inspire novel applications in this field .
Electrical Properties Enhancement
“GNF-Pf-4686” contains a thiazole moiety, which can influence its electronic properties. Researchers have investigated similar thiazole-containing compounds for their electrical conductance. Conductive probe atomic force microscopy (CP-AFM) measurements can assess the c-axis electrical conductance of such compounds. By exposing “GNF-Pf-4686” to gamma radiation, researchers can explore its electrical behavior and potential applications in electronic devices .
Thieno[3,4-b]thiophene Derivatives
The thieno[3,4-b]thiophene (TbT) unit, found in “GNF-Pf-4686,” has attracted attention in organic optoelectronics. TbTs with functional groups serve as building blocks for organic solar cells (OSCs). These materials exhibit promising power conversion efficiencies (PCEs). Researchers have synthesized TbT derivatives by introducing various substitutions at the C3-position. The resulting molecules can modulate photoluminescence properties, making them valuable for OSCs and other optoelectronic applications .
3-Hydroxythieno[3,4-b]thiophene-2-carboxylate
“GNF-Pf-4686” can be used as a chemical building block for structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives. Researchers have developed a Pd-catalytic method for preparing 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which serves as a versatile intermediate. This compound enables modular assembly of various functionalized TbT derivatives, expanding their applications in organic electronics .
Phenolic Derivatives
The phenolic group in “GNF-Pf-4686” contributes to its chemical reactivity. Phenolic compounds find applications in proteomics research and drug discovery. While “GNF-Pf-4686” itself may not be a direct phenolic derivative, understanding its properties can inform the design of related compounds for specific applications .
Mecanismo De Acción
Target of Action
GNF-Pf-4686, also known as N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide or N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, primarily targets the PfMFR3 . PfMFR3 is an orphan transporter of the major facilitator superfamily (MFS) in the Plasmodium falciparum parasite .
Mode of Action
The compound interacts with PfMFR3, causing inhibition of its function . This interaction leads to a disruption in the normal functioning of the parasite, ultimately leading to its death .
Biochemical Pathways
It is known that pfmfr3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . Therefore, the inhibition of PfMFR3 by GNF-Pf-4686 likely disrupts these pathways.
Pharmacokinetics
It is known that the compound has been tested inPlasmodium falciparum-infected mice . The lack of oral efficacy observed in these tests suggests that the compound may have unfavorable physicochemical properties affecting its bioavailability .
Result of Action
The result of GNF-Pf-4686’s action is the death of both blood- and sexual-stage P. falciparum parasites . This is achieved through the inhibition of the PfMFR3 transporter, disrupting the normal functioning of the parasite .
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-19(2,3)16-13-26-18(20-16)21-17(23)14-7-9-15(10-8-14)27(24,25)22-11-5-4-6-12-22/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWUNKAZWZZFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)

![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)

![2-[(1,3-Thiazol-5-yl)methoxy]pyrazine](/img/structure/B2377217.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)


![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)
